molecular formula C8H18ClNO2 B13446101 Betaine Isopropyl Ester Chloride

Betaine Isopropyl Ester Chloride

Cat. No.: B13446101
M. Wt: 195.69 g/mol
InChI Key: JAPCBMXNZAHKQY-UHFFFAOYSA-M
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Description

Betaine Isopropyl Ester Chloride is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine Isopropyl Ester Chloride can be synthesized through the esterification of betaine with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves heating the carboxylic acid (betaine) and the alcohol (isopropyl alcohol) with a mineral acid catalyst to form the ester and water . The reaction is reversible, and the conditions such as temperature and time need to be optimized to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate and purify the compound . These methods ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Betaine Isopropyl Ester Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Betaine Isopropyl Ester Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Betaine Isopropyl Ester Chloride involves its ability to donate a methyl group via the enzyme betaine homocysteine methyltransferase (BHMT). This enzyme catalyzes the conversion of homocysteine to methionine and dimethylglycine (DMG), which plays a crucial role in various metabolic pathways . The compound’s effects are mediated through its interaction with molecular targets and pathways involved in methylation and osmoregulation.

Comparison with Similar Compounds

    Betaine Hydrochloride: Similar in structure but differs in its chloride ion and its use as a dietary supplement.

    Choline Chloride: Another quaternary ammonium compound with similar methyl-donating properties but different applications.

Uniqueness: Its ability to participate in esterification and other reactions makes it valuable in various research and industrial contexts .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride

InChI

InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

JAPCBMXNZAHKQY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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